2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole
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Overview
Description
The compound you mentioned contains several functional groups, including a furan ring, an imidazole ring, and a phenyl ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Antitumor Activities
Research has revealed that derivatives of imidazole, including compounds structurally related to the specified chemical, exhibit significant antitumor activities. One study reported the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors. These compounds demonstrated inhibitory activities against human gastric carcinoma cell lines comparable to Sorafenib, a well-known cancer treatment drug (Zhu, 2015).
Crystal Structures and Interactions
Another area of research involves the crystal structures of imidazole derivatives. A study on 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles revealed how these molecules are linked by specific interactions to form chains or frameworks, which can be crucial for understanding their biological activity (Shamanth et al., 2020).
Metallation and Chemical Reactions
The chemical behavior of imidazole derivatives during reactions such as metallation is also a topic of research. For instance, studies have shown how 1-methyl-2-(furyl-2)imidazoles are metallated under specific conditions, which is essential for the synthesis of various derivatives (Stoyanov et al., 1992).
Antibacterial Activity
Research has also focused on the antibacterial properties of imidazole derivatives. A study on the microwave-assisted synthesis of novel derivatives showed moderate activity against gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Structural Characterization
The structural characterization of imidazole derivatives, such as the analysis of isostructural thiazoles, is crucial for understanding their potential applications. Studies have provided insights into their molecular conformations and planarity, which are significant for their biological and chemical properties (Kariuki et al., 2021).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind with high affinity to multiple receptors . Furan derivatives also have a wide range of biological activities and can interact with various targets.
Mode of Action
The mode of action of imidazole and furan derivatives can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins, leading to a variety of biological effects .
Biochemical Pathways
Imidazole and furan derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF4N2O/c1-11-19(12-2-5-14(23)6-3-12)28-20(27-11)18-9-8-17(29-18)13-4-7-16(22)15(10-13)21(24,25)26/h2-10H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZGXONMIDAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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